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Introduction

ML350 is a potent and specific inhibitor of Lysine Acetyltransferase 5 (KAT5), also known as
Tip60. KAT5 is a crucial enzyme involved in a variety of cellular processes, including chromatin
remodeling, DNA damage repair, and gene transcription. Its dysregulation has been implicated
in the progression of several diseases, including cancer. These application notes provide
detailed methodologies for in vivo animal studies designed to evaluate the efficacy and
mechanism of action of ML350. The protocols are based on established methodologies for
small molecule inhibitors and specific studies involving KATS5 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for planning and executing in vivo studies
with ML350, using the related KATS5 inhibitor NU9056 as a reference for dosage and
administration.

Table 1: Recommended Dosage and Administration for ML350 (based on NU9056 data)
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Parameter Recommendation Source
Immunodeficient Mice (e.g.,

Animal Model Nude, SCID, NSG) for [1]
xenograft studies
2 pg/g body weight (equivalent

Dosage [2]

to 2 mg/kg)

Administration Route

Intraperitoneal (IP) Injection

[1]

Frequency

Daily or as determined by

tolerability studies

[1]

Vehicle

10% DMSO + 40% PEG300 +
5% Tween 80 + 45% Saline

[3]

Table 2: Typical Volumes for Intraperitoneal Injection in Mice

Mouse Weight (g)

Maximum Injection Volume (mL)

20-25 0.5
25-30 0.6
>30 0.7

Experimental Protocols
ML350 Formulation for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of ML350 for intraperitoneal

injection in mice.
Materials:

e ML350 powder

¢ Dimethyl sulfoxide (DMSO), sterile
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o Polyethylene glycol 300 (PEG300), sterile

o Polysorbate 80 (Tween 80), sterile

e Saline (0.9% NaCl), sterile

 Sterile, conical tubes (1.5 mL and 15 mL)

e \ortex mixer

e Sonicator (optional)

Protocol:

Weigh the required amount of ML350 powder in a sterile microcentrifuge tube.

e Add DMSO to the ML350 powder to achieve a 10% final volume concentration. Vortex
thoroughly until the compound is completely dissolved.

 In a separate sterile conical tube, prepare the vehicle by mixing PEG300 (40% final volume),
Tween 80 (5% final volume), and saline (45% final volume).

e Slowly add the ML350/DMSO solution to the vehicle mixture while continuously vortexing to
ensure a homogenous suspension.

« If necessary, sonicate the final formulation for 5-10 minutes to ensure complete dissolution
and uniformity.[3]

o Prepare the formulation fresh daily before administration to ensure stability.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of ML350 in a subcutaneous xenograft mouse
model.

Materials:

e Cancer cell line of interest (e.g., anaplastic thyroid carcinoma CAL-62 cells)[1]
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e Immunodeficient mice (e.g., female BALB/c nude mice, 4-6 weeks old)
e ML350 formulation (prepared as in Protocol 1)
e Vehicle control (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)
» Sterile syringes (1 mL) and needles (27-30 gauge)
o Calipers
¢ Anesthesia (e.g., isoflurane)
Protocol:
o Cell Culture and Implantation:
o Culture cancer cells under standard conditions.

o Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free
medium or PBS at a concentration of 5 x 10”6 cells/100 pL.

o Subcutaneously inject 100 pL of the cell suspension into the right flank of each mouse.
e Tumor Growth and Randomization:

o Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor
volume can be calculated using the formula: Volume = (Length x Width"2) / 2.

o When tumors reach an average volume of 100-150 mm?, randomize the mice into
treatment and control groups (n=8-10 mice per group).

e Drug Administration:
o Administer ML350 (e.g., 2 mg/kg) or vehicle control intraperitoneally once daily.
e Monitoring and Endpoints:

o Measure tumor volumes and body weights 2-3 times per week.
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o Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled
fur).

o The study can be terminated when tumors in the control group reach a predetermined size
(e.g., 1500 mm3) or after a specific treatment duration (e.g., 21 days).[1]

» Tissue Collection and Analysis:
o At the end of the study, euthanize the mice and excise the tumors.
o Tumor weight can be measured.

o A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g.,
Western blot, qPCR) and another portion can be fixed in formalin for histological analysis
(e.g., H&E staining, immunohistochemistry).

Signaling Pathways and Experimental Workflows
KAT5-Mediated DNA Damage Response

KATS5 plays a critical role in the DNA damage response (DDR), particularly in the activation of
Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[4][5][6] Upon DNA
double-strand breaks (DSBs), KAT5 is recruited to the damage site where it acetylates ATM,
leading to its full activation.[4][7] Activated ATM then phosphorylates a cascade of downstream
targets to initiate cell cycle arrest, DNA repair, or apoptosis.[3]
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Caption: KAT5-mediated activation of the DNA damage response pathway and its inhibition by
ML350.

KAT5 and the PI3K/AKT Signaling Pathway

Emerging evidence suggests a role for KAT5 in the regulation of the PISK/AKT signaling
pathway, which is crucial for cell survival, proliferation, and growth. While the exact mechanism
of direct regulation is still under investigation, studies have shown that inhibition of KAT5 can
lead to decreased AKT phosphorylation, suggesting an upstream regulatory role.
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Caption: Postulated role of KAT5 in the positive regulation of the PI3K/AKT signaling pathway.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the typical workflow for an in vivo efficacy study of ML350.
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Caption: A typical experimental workflow for evaluating the in vivo efficacy of ML350.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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